2-Methylcyclopentanone
Overview
Description
2-Methylcyclopentanone is an organic compound with the molecular formula C6H10O. It is a derivative of cyclopentanone, where a methyl group is substituted at the second position of the cyclopentanone ring.
Mechanism of Action
Target of Action
2-Methylcyclopentanone, also known as α-Methylcyclopentanone, is a chemical compound with the molecular formula C6H10O It’s known to be a useful synthetic intermediate .
Mode of Action
It has been used in the synthesis of mk-0354, a partial agonist of nicotinic acid and g-protein-coupled receptor 109a . This suggests that it may interact with these targets, leading to changes in cellular signaling.
Biochemical Pathways
Given its use in the synthesis of mk-0354, it may indirectly influence pathways related to nicotinic acid and g-protein-coupled receptor 109a .
Pharmacokinetics
Its physical properties such as boiling point (139 °c) and density (0917 g/mL at 25 °C) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Its role as a synthetic intermediate suggests that it may contribute to the effects of the compounds it helps synthesize .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylcyclopentanone can be synthesized through various methods. One common method involves the reaction of methyl 1-methyl-2-oxocyclopentanecarboxylate with water and concentrated sulfuric acid at 100°C for 10 hours. The organic phase is then separated, washed, dried, and distilled under reduced pressure to yield this compound with a high yield of 95% .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the processes are designed to be cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclopentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions where the methyl group or other hydrogen atoms are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substituent, such as halogens or alkyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
2-Methylcyclopentanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: The parent compound without the methyl substitution.
3-Methylcyclopentanone: A similar compound with the methyl group at the third position.
2,2-Dimethylcyclopentanone: A compound with two methyl groups at the second position.
Uniqueness
2-Methylcyclopentanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial production .
Properties
IUPAC Name |
2-methylcyclopentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXLDMFVRPABBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862554 | |
Record name | Cyclopentanone, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862554 | |
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Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-72-5, 28631-88-1 | |
Record name | 2-Methylcyclopentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1120-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylcyclopentanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentan-1-one, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028631881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLCYCLOPENTANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105429 | |
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Record name | Cyclopentanone, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentanone, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylcyclopentanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.018 | |
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Record name | 2-METHYLCYCLOPENTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTH47R9TXS | |
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Q1: What is the molecular formula and weight of 2-methylcyclopentanone?
A1: The molecular formula of this compound is C6H10O, and its molecular weight is 98.14 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, research using microwave Fourier transform spectroscopy has provided information on the rotational energy levels of this compound. [] This technique allows for the determination of molecular constants related to its structure and internal rotation. [] Additionally, vibrational spectra and theoretical calculations have also been reported for this compound. []
Q3: Has the stability of this compound been studied under various conditions?
A3: While specific stability studies under a wide range of conditions are limited in the provided literature, its use as a starting material and intermediate in various synthetic procedures suggests relative stability under standard laboratory conditions. [, , , , , ]
Q4: Are there any studies on the use of this compound in Baeyer-Villiger oxidation?
A4: Yes, this compound has been investigated as a substrate in Baeyer-Villiger oxidation reactions. [] These studies have explored the use of various oxorhenium complexes as catalysts for converting this compound to its corresponding lactone. [] The research aimed to optimize reaction conditions, such as catalyst loading and oxidant choice, for efficient and selective lactone formation. []
Q5: Have computational methods been employed to study this compound?
A5: Absolutely. Computational studies utilizing density functional theory (DFT) have provided insights into the energetic properties and reactivity of this compound. [, ] These studies have explored the chemoselectivity of its reactions with nucleophiles like benzohydrazide, revealing insights into reaction pathways and product formation. []
Q6: How do structural modifications of this compound affect its reactivity?
A6: Research indicates that the position of the methyl group significantly influences the reactivity of substituted cyclopentanones. [] For instance, this compound exhibits distinct reactivity compared to cyclopentanone in reactions with formaldehyde under acidic conditions. [] This difference arises from the steric and electronic influences of the methyl substituent. []
Q7: Are there studies on the ADME properties of this compound?
A7: The provided research papers primarily focus on synthetic and chemical aspects of this compound. Detailed studies on its ADME properties are not covered in these papers.
Q8: Has this compound shown any biological activity in in vitro or in vivo studies?
A8: While this compound itself is not a focus of biological studies in the provided papers, it's worth noting that it's found as a component in the anal gland secretions of certain Azteca ants. [] These secretions, which include this compound, elicit sustained alarm behavior in ant workers, suggesting a potential role as pheromones. []
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